2-Butoxyethanethiol
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Overview
Description
2-Butoxyethane-1-thiol is an organic compound with the molecular formula C6H14OS. It contains a thiol group (-SH) and an ether group (-O-), making it a unique compound with interesting chemical properties. Thiols are known for their strong, often unpleasant odors, and are sulfur analogs of alcohols.
Preparation Methods
2-Butoxyethane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the desired thiol . Another method involves the reaction of sodium hydrosulfide with an alkyl halide . These reactions typically require controlled conditions to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
2-Butoxyethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a molecule.
Scientific Research Applications
2-Butoxyethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-butoxyethane-1-thiol involves its ability to form disulfide bonds and participate in redox reactions. The thiol group can undergo oxidation to form disulfides, which can then be reduced back to thiols. This thiol-disulfide interconversion is essential in many biological processes, including the maintenance of protein structure and protection against oxidative stress .
Comparison with Similar Compounds
2-Butoxyethane-1-thiol can be compared to other thiols such as methanethiol (CH3SH) and ethanethiol (C2H5SH). While all these compounds contain the thiol group, 2-butoxyethane-1-thiol is unique due to the presence of an ether group, which can influence its reactivity and applications . Similar compounds include:
Properties
Molecular Formula |
C6H14OS |
---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
2-butoxyethanethiol |
InChI |
InChI=1S/C6H14OS/c1-2-3-4-7-5-6-8/h8H,2-6H2,1H3 |
InChI Key |
NSBQEXGAGSBJGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCS |
Origin of Product |
United States |
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